molecular formula C8H11N3O4 B14877908 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14877908
M. Wt: 213.19 g/mol
InChI Key: KKUTZLVOWLPREG-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes an aminopropyl group, a dioxo-tetrahydropyrimidine ring, and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrahydropyrimidine ring. This can be achieved through a cyclization reaction involving urea and a suitable dicarbonyl compound under acidic conditions. The aminopropyl group is then introduced via a nucleophilic substitution reaction using 3-aminopropylamine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially inhibiting their activity. The dioxo-tetrahydropyrimidine ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

1-(3-aminopropyl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O4/c9-2-1-3-11-4-5(7(13)14)6(12)10-8(11)15/h4H,1-3,9H2,(H,13,14)(H,10,12,15)

InChI Key

KKUTZLVOWLPREG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCCN)C(=O)O

Origin of Product

United States

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